![molecular formula C21H20FN3O2 B2810519 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide CAS No. 921530-91-8](/img/structure/B2810519.png)
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the fluorophenyl and pyridazinyl groups suggests that it might have interesting chemical and biological properties, as these groups are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridazine), an amide functional group, and a fluorine atom attached to one of the aromatic rings. These features could influence its reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, potentially influencing its solubility and boiling point .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism :
- Harrison et al. (2001) studied a compound similar to the requested one, which is a high-affinity, orally active h-NK(1) receptor antagonist. This compound showed effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Anticancer and Antiangiogenic Properties :
- Kamble et al. (2015) synthesized a series of new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives and evaluated their anticancer and antiangiogenic activities. Some derivatives showed inhibitory activity comparable to the standard methotrexate (Kamble et al., 2015).
Application in Treating Disorders like Asthma and Depression :
- Norman (2008) reported on specific crystalline forms of a compound with a similar structure, which is a NK1/NK2 antagonist used in treating disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Cytotoxic Activity Against Cancer Cell Lines :
- Riadi et al. (2021) described an efficient process for preparing a derivative with potent cytotoxic activity against human cancer cell lines. This compound also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an effective anti-cancer agent (Riadi et al., 2021).
Potential Antiarrhythmic Agents :
- Yung et al. (1972) synthesized compounds similar to the requested one as potential antiarrhythmic agents. These compounds demonstrated prophylactic activity against ouabain and could terminate ouabain-induced arrhythmia (Yung et al., 1972).
Anticonvulsant Properties :
- Benchat et al. (2007) synthesized a related compound and indicated plans for pharmacological investigations, especially for testing its anticancer activity (Benchat et al., 2007).
Anti-inflammatory Activity :
- Robert-Piessard et al. (1997) synthesized a series of derivatives for evaluating anti-inflammatory activity. One of the derivatives showed high inhibitory activity (Robert-Piessard et al., 1997).
Analgesic and Anti-inflammatory Activity :
- Duendar et al. (2011) synthesized arylpiperazine derivatives of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate and tested them for analgesic and anti-inflammatory activity. These compounds showed better analgesic and anti-inflammatory activity compared to parent compounds (Duendar et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-11-15(2)13-17(12-14)21(27)23-9-10-25-20(26)8-7-19(24-25)16-3-5-18(22)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZTYLJJLDGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.